1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole
Description
Properties
CAS No. |
146253-26-1 |
|---|---|
Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1,3-dimethyl-2H-pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C18H16N2O2S/c1-12-17-15-10-6-7-11-16(15)20(18(17)13(2)19-12)23(21,22)14-8-4-3-5-9-14/h3-11,19H,1-2H3 |
InChI Key |
XHMFLZUNHKYHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(N1)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Substrate Preparation : 3-Nitro-N-(phenylsulfonyl)indole is synthesized via nitration of N-(phenylsulfonyl)indole.
- Cycloaddition : Ethyl isocyanoacetate reacts with the nitroindole precursor in the presence of a strong base (e.g., DBU or t-BuOK).
- Ring Formation : The reaction proceeds via a [3 + 2] cycloaddition, forming the pyrrolo[3,4-b]indole core.
Challenges:
- Regioselectivity : Without directing groups, the reaction may yield unintended pyrrolo[2,3-b]indole isomers.
- Sulfonyl Group Influence : The N-phenylsulfonyl group enhances regioselectivity for the [3,4-b] isomer by directing electrophilic attack.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Ethyl isocyanoacetate, DBU | 60–75% | Requires strict anhydrous conditions. |
| t-BuOK, THF | 65–70% | Efficient for aromatic nitroindoles. |
Münchonne Cycloaddition
This method employs münchnones (1,3-oxazolium-5-olates) as dipolarophiles for [3 + 2] cycloadditions with nitroindoles.
Key Steps:
- Münchonne Generation : Amino acids (e.g., phenylalanine) are cyclodehydrated with diisopropylcarbodiimide (DIPC) to form münchnones.
- Reaction with Nitroindole : 3-Nitro-N-(phenylsulfonyl)indole reacts with the münchonne in situ.
- Cyclization : The reaction yields 2,4-dihydropyrrolo[3,4-b]indole derivatives.
Advantages:
- One-Pot Synthesis : Eliminates isolation of intermediates, improving efficiency.
- High Yields : Reported yields range from 67% to 85% for similar pyrroloindoles.
| Reagents/Conditions | Yield | Example |
|---|---|---|
| DIPC, 3-nitro-N-(phenylsulfonyl)indole | 67% | 2-Benzyl-1,3-dimethyl derivative. |
Friedel-Crafts Sulfonation
While traditionally used for acylation, Friedel-Crafts chemistry can be adapted for sulfonation. This method introduces the phenylsulfonyl group onto the indole nitrogen.
Limitations:
- Substrate Sensitivity : Friedel-Crafts typically requires electron-rich arenes, which may conflict with electron-withdrawing sulfonyl groups.
- Alternative Approaches : Direct sulfonation of indole precursors using sulfonyl chlorides (e.g., benzenesulfonyl chloride) with bases like pyridine is more practical.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Benzenesulfonyl chloride, pyridine | 70–80% | Requires anhydrous conditions. |
Fischer Indolization
This method constructs the pyrroloindolone core, which is subsequently functionalized.
Key Steps:
- Pyrrolidine-2,3-dione Synthesis : Prepared via cyclization of γ-keto acids.
- Indolization : Phenylhydrazine derivatives react with the dione to form pyrroloindolones.
- Reduction/Alkylation : Lithiation with LDA followed by methyl iodide introduces methyl groups.
Challenges:
- Reduction Steps : Requires harsh conditions (e.g., DIBAL) to achieve 2,4-dihydropyrroloindole derivatives.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| LDA, methyl iodide | 85–90% | Efficient for N-alkylation. |
Radical Cyclization
Radical-mediated cyclization offers an alternative pathway for forming the dihydropyrroloindole core.
Key Steps:
- Precursor Synthesis : A nitro or bromo group is introduced at the C3 position of N-(phenylsulfonyl)indole.
- Radical Initiation : Bu3SnH or TTMSS induces a 5-exo-trig cyclization.
- Ring Closure : Forms the dihydropyrroloindole structure.
Applications:
| Reagents/Conditions | Yield | Example |
|---|---|---|
| Bu3SnH, AIBN, PMHS | 70–75% | Dihydropyrroloindole core. |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Barton-Zard | High regioselectivity, scalable | Sensitive to moisture, requires DBU | 60–75% |
| Münchonne | One-pot, high yields | Limited substrate scope | 67–85% |
| Friedel-Crafts | Cost-effective, simple steps | Incompatible with electron-deficient arenes | 70–80% |
| Fischer Indolization | Flexible functionalization | Multi-step, harsh reduction conditions | 85–90% |
| Radical Cyclization | Rapid core formation | Radical side reactions | 70–75% |
Chemical Reactions Analysis
1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[3,4-b]indole derivatives, including 1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole. Research indicates that compounds within this class can effectively target aggressive cancer types such as pancreatic and breast cancers.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of pyrido[3,4-b]indole derivatives against various human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells. The mechanism involved selective G2/M phase cell cycle arrest and interactions with MDM2, a critical target in cancer therapy .
| Cancer Type | IC50 (nM) | Mechanism |
|---|---|---|
| Breast Cancer | 80 | G2/M Phase Arrest |
| Colon Cancer | 130 | MDM2 Inhibition |
| Pancreatic Cancer | 200 | Selective Cytotoxicity |
Phosphodiesterase Inhibition
Another significant application of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various cardiovascular diseases and erectile dysfunction.
Case Study: PDE5 Inhibition
Research has shown that derivatives of the pyrrolo[3,4-b]indole scaffold can serve as potent and selective inhibitors of phosphodiesterase type 5 (PDE5). These compounds not only inhibit PDE5 but also release nitric oxide (NO), enhancing their therapeutic efficacy compared to traditional PDE5 inhibitors like sildenafil .
| Compound | PDE5 Inhibition Activity | NO Release |
|---|---|---|
| 1,3-Dimethyl-4-(phenylsulfonyl)... | High | Yes |
| Sildenafil | Moderate | No |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties.
Key Findings in SAR
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-b]indole Derivatives
with Varied Substituents
- Example : 2-tert-Butyl-3-methoxy-4-methyl-2,4-dihydropyrrolo[3,4-b]indole (Compound 3 in ).
- Key Differences :
- Substituents: Lacks the phenylsulfonyl group but includes tert-butyl and methoxy groups.
- Reactivity: Exhibits solvent-dependent behavior, favoring Michael addition in protic solvents (e.g., alcohols) and Diels–Alder reactions in aprotic solvents (e.g., ether). The absence of the sulfonyl group reduces electrophilicity compared to the target compound .
- Applications : Primarily studied for mechanistic insights into dipolar intermediates and cycloaddition pathways.
Pyrrolo[3,4-b]indol-3(2H)-ones
- Example : 1,4-Dihydropyrrolo[3,4-b]indol-3(2H)-one ().
- Key Differences :
- Functional Groups: Contains a ketone group at position 3 instead of the sulfonyl group.
- Reactivity: Serves as a precursor for generating the pyrrolo[3,4-b]indole core via reduction (e.g., DIBAL) but lacks direct utility in Diels–Alder reactions with alkynes .
Furo[3,4-b]indole Systems
- Example : 4-(Phenylsulfonyl)-1,3-dimethyl-4H-furo[3,4-b]indole ().
- Key Differences :
- Core Structure: Replaces the pyrrole ring with a furan ring.
- Reactivity: Participates in cycloaddition with 3,4-pyridyne to yield ellipticine derivatives. The oxygen atom in the furan ring alters electron distribution, reducing stability compared to the pyrroloindole system .
Pyrido-Fused Indoles (Harmine Analogues)
Barton–Zard Reaction Products
- Example : Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate ().
- Key Differences :
- Ring Fusion: Pyrrolo[2,3-b]indole vs. pyrrolo[3,4-b]indole.
- Reactivity: Generated via abnormal Barton–Zard reactions, highlighting the sensitivity of indole substitution patterns to reaction pathways. The positional isomerism significantly alters electronic properties and synthetic applications .
Comparative Data Table
Mechanistic and Pharmacological Insights
- Reactivity : The phenylsulfonyl group in the target compound enhances electrophilicity, enabling regioselective Diels–Alder reactions with activated alkynes (e.g., 3,4-pyridyne) to form anticancer alkaloids like ellipticine . In contrast, harmine derivatives leverage pyridine nitrogen for enzyme inhibition .
- Stability : Methyl groups at positions 1 and 3 provide steric hindrance, stabilizing the dihydropyrroloindole system against oxidation compared to unsubstituted analogues .
Biological Activity
1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
The molecular formula of this compound is with a molecular weight of approximately 324.4 g/mol. The compound features a dihydropyrrolo structure that is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and cycloaddition methods. For instance, the synthesis may start from 2-methyl-1-phenylsulfonylindole, followed by various transformations leading to the desired pyrrolo-indole structure .
Antiproliferative Effects
Research has demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds are in the nanomolar range, indicating potent antiproliferative effects. Specific values can be summarized in the following table:
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 50 |
| HT-29 | 30 |
| M21 | 45 |
This data suggests that the compound effectively inhibits cancer cell growth and may be a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its antiproliferative effects appears to involve disruption of the cell cycle and cytoskeletal integrity. Studies have shown that:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells.
- Cytoskeletal Disruption : It interacts with β-tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that treatment with this compound significantly reduced angiogenesis and tumor growth.
- Toxicity Assessment : The compound exhibited low toxicity profiles in embryonic models, suggesting a favorable safety margin for potential therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 1,3-dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole, and how do reaction conditions influence isomer formation?
The synthesis of pyrrolo[3,4-b]indole derivatives often employs the Barton-Zard pyrrole synthesis , where 3-nitroindoles react with isocyanides. Key factors include the N-indole protecting group (e.g., phenylsulfonyl) and reaction conditions (temperature, solvent). For example:
Q. Table 1: Synthetic Routes and Outcomes
| Method | Protecting Group | Product Isomer | Yield (%) | Key Reference |
|---|---|---|---|---|
| Barton-Zard | Phenylsulfonyl | Pyrrolo[2,3-b]indole | 60–75 | |
| Fischer Indolization | None | Pyrrolo[3,4-b]indol-3(2H)-one | 40–50 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- X-ray crystallography is definitive for resolving isomerism. For example, bond lengths (e.g., C3=C10: 1.376 Å) and dihedral angles (73.7° between pyrrolo-indole and phenylsulfonyl planes) confirm the fused-ring system .
- NMR spectroscopy identifies coupling patterns (e.g., indole NH at δ 10–12 ppm) and sulfonyl group effects on chemical shifts .
Q. Table 2: Key Structural Data from X-ray Analysis
| Parameter | Observed Value | Reference |
|---|---|---|
| C3=C10 bond length | 1.3760 Å | |
| Dihedral angle (pyrrolo-indole vs. PhSO₂) | 73.7° | |
| N–H⋯O hydrogen bonds | 2.85–3.10 Å |
Q. How can researchers evaluate the biological activity of this compound, and what pharmacological targets are plausible?
- Molecular docking predicts interactions with targets like nicotinic acetylcholine receptors, leveraging indole’s affinity for aromatic pockets .
- In vitro assays (e.g., antimicrobial, antiproliferative) are guided by structural analogs. For example, sulfonyl groups enhance solubility and target engagement .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrrolo[3,4-b]indole formation during synthesis?
Regioselectivity is governed by the N-protecting group’s electronic effects :
Q. How should researchers resolve contradictions in spectral data or synthetic yields across studies?
Q. What computational methods predict the electronic properties or reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
